molecular formula C10H10F2INO B14773395 4-(3,5-Difluoro-4-iodophenyl)morpholine

4-(3,5-Difluoro-4-iodophenyl)morpholine

Cat. No.: B14773395
M. Wt: 325.09 g/mol
InChI Key: YAKFMMOBVKUZDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,5-Difluoro-4-iodophenyl)morpholine is an organic compound with the molecular formula C10H10F2INO It is characterized by the presence of a morpholine ring attached to a phenyl group that is substituted with iodine and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Difluoro-4-iodophenyl)morpholine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluoroaniline and morpholine.

    Iodination: The 3,5-difluoroaniline undergoes iodination to introduce the iodine atom at the para position relative to the amino group.

    Coupling Reaction: The iodinated intermediate is then subjected to a coupling reaction with morpholine under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Difluoro-4-iodophenyl)morpholine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom.

    Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of polar solvents and mild temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted morpholine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-(3,5-Difluoro-4-iodophenyl)morpholine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds through coupling reactions.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3,5-Difluoro-4-iodophenyl)morpholine depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Iodophenylmorpholine: Similar structure but lacks the fluorine substituents.

    3,5-Difluorophenylmorpholine: Similar structure but lacks the iodine substituent.

    4-(3,5-Dichloro-4-iodophenyl)morpholine: Similar structure but with chlorine substituents instead of fluorine.

Uniqueness

4-(3,5-Difluoro-4-iodophenyl)morpholine is unique due to the presence of both iodine and fluorine substituents on the phenyl ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for specific interactions in biological systems, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H10F2INO

Molecular Weight

325.09 g/mol

IUPAC Name

4-(3,5-difluoro-4-iodophenyl)morpholine

InChI

InChI=1S/C10H10F2INO/c11-8-5-7(6-9(12)10(8)13)14-1-3-15-4-2-14/h5-6H,1-4H2

InChI Key

YAKFMMOBVKUZDW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC(=C(C(=C2)F)I)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.